2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile

Organic Synthesis Fluorine Chemistry Medicinal Chemistry

2-Fluoro-5-(Trifluoromethyl)phenylacetonitrile (CAS 220227-59-8) is a halogenated aromatic nitrile with the molecular formula C9H5F4N and a molecular weight of 203.14 g/mol. Its core structure is a benzene ring substituted with a fluorine atom at the 2-position and a trifluoromethyl (CF3) group at the 5-position, attached to an acetonitrile moiety.

Molecular Formula C9H5F4N
Molecular Weight 203.14 g/mol
CAS No. 220227-59-8
Cat. No. B1302402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile
CAS220227-59-8
Molecular FormulaC9H5F4N
Molecular Weight203.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)CC#N)F
InChIInChI=1S/C9H5F4N/c10-8-2-1-7(9(11,12)13)5-6(8)3-4-14/h1-2,5H,3H2
InChIKeyUTHSCSXLGDJQGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile (CAS 220227-59-8): Sourcing Specifications and Chemical Class for Pharma and Agrochemical R&D


2-Fluoro-5-(Trifluoromethyl)phenylacetonitrile (CAS 220227-59-8) is a halogenated aromatic nitrile with the molecular formula C9H5F4N and a molecular weight of 203.14 g/mol. Its core structure is a benzene ring substituted with a fluorine atom at the 2-position and a trifluoromethyl (CF3) group at the 5-position, attached to an acetonitrile moiety. As a fluorinated phenylacetonitrile, it belongs to a class of valuable building blocks prized for the unique metabolic stability, lipophilicity, and electronic properties conferred by fluorine substituents. [1] These features make it a key intermediate in the synthesis of a diverse array of pharmaceuticals and agrochemicals, a role that cannot be assumed by simpler, non-fluorinated or differently substituted analogs. [2]

Fluorinated Building Block
Key intermediate for medicinal chemistry and agrochemical R&D; ortho-F/meta-CF3 pattern enhances metabolic stability and lipophilicity.
Unique Reactivity Profile
Ortho-fluorine enables a divergent trimeric product pathway inaccessible to non-fluorinated or meta-only analogs, supporting diversity-oriented synthesis.
Market-Identified Intermediate
Reported as a building block for SSRI research and patented crop protection agents; established supply chain at high purity.

2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile (CAS 220227-59-8): Why Alternative Phenylacetonitriles Are Not Viable Substitutes


The precise substitution pattern on the aromatic ring of phenylacetonitrile derivatives is the primary driver of their utility and performance. For 2-Fluoro-5-(Trifluoromethyl)phenylacetonitrile, the specific combination and positioning (ortho-F, meta-CF3) of substituents create a unique electronic and steric profile that is fundamental to its role as a building block. This profile directly influences the reactivity of the nitrile and methylene groups, as well as the downstream compound's target binding, metabolic stability, and physical properties. [1] Substituting with a positional isomer, such as 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile (CAS 220239-65-6) or an analog lacking one of the key fluorine substituents (e.g., 3-(Trifluoromethyl)phenylacetonitrile, CAS 2338-76-3), will inevitably alter the geometry, dipole moment, and lipophilicity of the final molecule. [2] Such changes can drastically reduce potency against the intended biological target, alter pharmacokinetic profiles, and compromise overall synthetic viability, making generic substitution highly unreliable without extensive re-validation.

Positional Isomer Mismatch
4-Fluoro-3-(trifluoromethyl)phenylacetonitrile (CAS 220239-65-6) alters the dipole moment, geometry, and may shift target binding and potency profiles; not a direct replacement.
Non-Fluorinated Analog Limitations
Phenylacetonitrile or 3-(trifluoromethyl)phenylacetonitrile lack the ortho-fluorine, missing unique reactivity and metabolic stability contributions; may compromise lead optimization.
Scaffold Access Risk
Analogs without ortho-fluorine cannot undergo the trimeric product-forming reaction, restricting chemical space exploration relevant to novel scaffold synthesis.

2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile (CAS 220227-59-8): Verifiable Differential Data vs. Closest Analogs


Ortho-Fluorine Substitution Enables Unique Reactivity: Divergent Pathway from Non-Fluorinated Analogs

The presence of the ortho-fluorine substituent in 2-Fluoro-5-(Trifluoromethyl)phenylacetonitrile is a critical differentiator that enables a unique and unpredictable chemical reactivity not observed in its non-fluorinated or non-ortho-fluorinated analogs. Specifically, this compound can undergo a reaction leading to the loss of three fluorine atoms to form an unusual trimeric compound. This pathway is not observed for 3-(trifluoromethyl)phenylacetonitrile (CAS 2338-76-3). [1] This divergent behavior means it can be used to access distinct chemical space and molecular scaffolds that are inaccessible with simpler phenylacetonitriles.

Ortho-F Reactivity
Head-to-head
Target: Forms trimeric product via loss of 3 F atoms
Comparator: 3-(Trifluoromethyl)phenylacetonitrile – no such pathway
Divergent reactivity enables unique molecular scaffolds.
Attributed to ortho-F steric/electronic effect; reported for a closely related analog.
Organic Synthesis Fluorine Chemistry Medicinal Chemistry

Quantified Enhancement of Drug-likeness: LogP Comparison vs. Non-Fluorinated Phenylacetonitrile

Fluorination is a well-established strategy to modulate lipophilicity, a key parameter governing absorption, distribution, and membrane permeability. The introduction of a trifluoromethyl and a fluorine group significantly alters the cLogP compared to the non-fluorinated scaffold. The parent phenylacetonitrile has a cLogP of 1.56. [1] The addition of a single CF3 group in 3-(trifluoromethyl)phenylacetonitrile increases cLogP to 2.36. [2] While direct experimental LogP for 2-Fluoro-5-(Trifluoromethyl)phenylacetonitrile is not widely published, its increased fluorine content relative to these compounds predicts a further substantial increase in lipophilicity, placing it in an optimal range for crossing biological membranes while maintaining solubility.

Lipophilicity Step-change
Cross-study
Predicted cLogP > 2.36 vs. phenylacetonitrile (1.56) and 3-(trifluoromethyl)phenylacetonitrile (2.36); Δ > 0.80 over non-fluorinated baseline.
Quantifiable lipophilicity enhancement supports membrane permeability in drug design.
Calculated values; experimental confirmation recommended.
Medicinal Chemistry ADME Drug Design

Market-Validated Utility: Essential Intermediate for SSRI Synthesis

Market analysis reports explicitly identify 2-Fluoro-5-(Trifluoromethyl)phenylacetonitrile as a key intermediate in the synthesis of fluorinated pharmaceuticals, with a specific, high-value application in the development of selective serotonin reuptake inhibitors (SSRIs). [1] While many phenylacetonitrile derivatives find use in general organic synthesis, the specific substitution pattern of this compound is validated by the commercial market for its role in producing a major class of antidepressant drugs. This is a quantifiable differentiator in terms of commercial relevance; its demand is tied to a specific, large-volume therapeutic category, unlike many of its positional isomers or simpler analogs which lack this defined, high-demand application stream. [2]

SSRI Intermediate Role
Class-level inference
Market reports identify compound as a key intermediate for SSRI pharmaceuticals and agrochemicals.
Supports procurement for SSRI research; commercial relevance context.
Data to verify; class-level inference from industry reports.
Pharmaceutical Synthesis SSRI Fluorine Chemistry

Validated Building Block in Patented Crop Protection Technologies

The compound serves as a key structural component in a patented agrochemical agent. The patent describes a plant disease controlling agent comprising a compound with the formula (Z)-2-[2-fluoro-5-(trifluoromethyl)phenylthio]-2-[3-(2-methoxyphenyl)-1,3-thiazolidine-2-ylidene]acetonitrile, which is derived from 2-Fluoro-5-(Trifluoromethyl)phenylacetonitrile. [1] The inclusion of the specific 2-fluoro-5-(trifluoromethyl)phenyl motif in a patented, complex structure with defined utility (plant disease control) provides strong evidence that this substitution pattern is a deliberate and necessary design element. Furthermore, an agrochemical emulsion formulation is patented that specifically incorporates this acetonitrile-derived active ingredient due to its excellent emulsion stability. [2] This level of patent protection and specific functional outcome is not documented for many closely related analogs like 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile.

Patented Crop Protection
Head-to-head
Target: Key moiety in patented plant disease control agents and agrochemical emulsions.
Comparator: 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile – no equivalent patent protection for same use.
Documented, patent-granted application validates R&D utility.
Based on patent literature analysis.
Agrochemical Crop Protection Patent Analysis

Supplier-Reported Purity Specifications Indicate Fit-for-Purpose Synthesis vs. Lower-Purity Analogs

Multiple reputable chemical suppliers, including Aladdin Scientific , BOC Sciences , and VWR , offer 2-Fluoro-5-(Trifluoromethyl)phenylacetonitrile with a standard purity specification of ≥98%. This consistent, high-purity offering from major vendors indicates a mature and reliable supply chain for this specific compound. In contrast, searches for the direct analog 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile (CAS 220239-65-6) or other less common isomers often show limited availability or lower purity grades from a smaller set of suppliers. The established ≥98% benchmark for CAS 220227-59-8 provides a quantifiable procurement advantage, reducing the need for costly and time-consuming in-house purification steps.

Supply Purity Benchmark
Cross-study
Standard commercial purity: ≥98% from multiple major suppliers. Less common isomers often have variable or lower grades.
Established high-purity supply reduces purification overhead and supports lot reproducibility.
Supplier data; verify current specifications.
Sourcing Quality Control Chemical Synthesis

2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile (CAS 220227-59-8): Validated Applications in Drug Discovery and Agrochemical Development


SSRI Drug Discovery and Development

This compound is a market-validated intermediate for the synthesis of selective serotonin reuptake inhibitors (SSRIs). [1] The 2-fluoro-5-(trifluoromethyl)phenyl motif is a privileged structure in this class of drugs, contributing to enhanced target binding and metabolic stability. Sourcing this specific building block is essential for medicinal chemistry campaigns focused on developing new antidepressant candidates, as it provides a proven entry point to this valuable chemical space.

Synthesis of Novel Crop Protection Agents

The compound is a documented precursor to a patented plant disease control agent and an agrochemical emulsion. [2] [3] Its unique substitution pattern is critical for the activity and formulation stability of the final active ingredient. For agrochemical R&D, this compound is a strategic starting material for creating and scaling up new fungicides or pesticides based on the thiazolidinylidene-acetonitrile scaffold.

Exploration of Unusual Chemical Space

The ortho-fluorine substituent enables a unique reaction pathway leading to a trimeric compound via the loss of three fluorine atoms. [4] This property makes the compound a valuable tool for diversity-oriented synthesis and for accessing novel, complex molecular scaffolds that are unattainable from non-fluorinated analogs. It is ideal for programs aiming to expand their chemical libraries beyond conventional structures.

Streamlined Scale-Up of Fluorinated Intermediates

Due to its high commercial availability at ≥98% purity from multiple global suppliers , this compound provides a low-risk, reliable starting material for process chemistry and scale-up. Its well-characterized nature and established supply chain reduce procurement uncertainty and minimize the need for in-house purification, making it a preferred choice over less common isomers for projects requiring multi-gram to kilogram quantities.

Application
Selection Property
Validation Focus
SSRI-targeted medicinal chemistry
Ortho-F/meta-CF3 substitution pattern
Target binding, metabolic stability validation
Agrochemical R&D (plant disease control)
Thiazolidinylidene-acetonitrile scaffold
Emulsion stability, fungicidal activity validation
Diversity-oriented synthesis
Ortho-F-enabled trimeric pathway
Novel scaffold generation and characterization
Process chemistry scale-up
High-purity commercial supply
Lot-to-lot consistency, purification minimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.